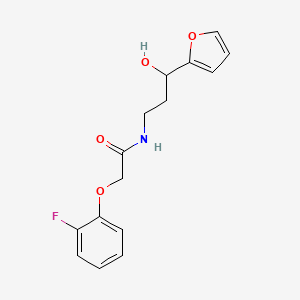

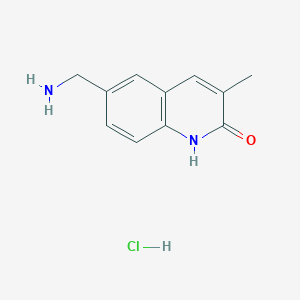

2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological and chemical properties. The related compounds in the provided papers include N-hydroxyacetaminophen derivatives, N-phenoxypropylacetamide derivatives, and various substituted acetamides, which have been explored for their potential as antiulcer agents, antibacterial, and antifungal activities, as well as for their unique chemical structures and reactivities .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including the use of catalysts such as DBU, and starting materials like 3-fluoro-4-cyanophenol or 3,4-Difluoronirobenzene . For instance, the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides was achieved through a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides . Similarly, the synthesis of N-phenoxypropylacetamide derivatives was performed for the evaluation of antiulcer activity . These methods highlight the potential pathways that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives are typically confirmed using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and substitution patterns of the compounds, which are crucial for understanding their chemical behavior and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be quite diverse. For example, the N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, indicating a potential for in vivo transformation . The Claisen condensation has been used to synthesize related compounds, demonstrating the versatility of acetamide derivatives in chemical reactions . Additionally, palladium-catalyzed oxidative aminocarbonylation has been employed for the synthesis of furan-2-ylacetamides, which could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The stability of these compounds can vary, as seen with N-hydroxyacetaminophen and its phenolic sulfate conjugate . The presence of fluorine atoms and aromatic systems in the molecules can significantly affect their physical properties, such as solubility and boiling points, as well as their chemical reactivity. The environmental friendliness and straightforward protocols mentioned in the synthesis of related compounds suggest that similar approaches could be taken for the compound of interest .

Applications De Recherche Scientifique

Photoreactions in Different Solvents Flutamide, a compound with a similar structure, undergoes distinct photoreactions in acetonitrile and 2-propanol solvents. These reactions are relevant for understanding the behavior of related compounds under UV light exposure. In acetonitrile, flutamide generates phenoxy radicals and nitrogen monoxide, leading to the formation of a nitrophenol derivative. In contrast, in 2-propanol, a photoreduction followed by solvolysis occurs, highlighting the importance of solvent choice in chemical reactions and potentially guiding the synthesis and stabilization of similar compounds like 2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide (Watanabe, Fukuyoshi, & Oda, 2015).

Chemoselective Acetylation The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the utility of specific acylation techniques. This process, using immobilized lipase, highlights the potential for enzymatic methods in synthesizing and modifying compounds like this compound for therapeutic applications (Magadum & Yadav, 2018).

Synthesis of Novel Compounds Novel acetamides synthesized from 3-fluoro-4-cyanophenol offer insights into the structural characteristics and potential applications of compounds like this compound in pharmaceuticals or material science. These compounds’ synthesis and characterization pave the way for exploring their biological activities and material properties (Man-li, 2008).

Efficient Synthesis Techniques The one-pot synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides showcases an efficient method for creating complex molecules. This technique could be adapted for the synthesis of this compound, offering a straightforward approach to obtaining derivatives with potential pharmacological activities (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4/c16-11-4-1-2-5-13(11)21-10-15(19)17-8-7-12(18)14-6-3-9-20-14/h1-6,9,12,18H,7-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKABHEXZAXWTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCC(C2=CC=CO2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)